molecular formula C12H9F2N3O3S B2867715 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851988-49-3

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No.: B2867715
CAS No.: 851988-49-3
M. Wt: 313.28
InChI Key: VZNRVFRXOPLSDG-UHFFFAOYSA-N
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Description

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves multiple steps. One common synthetic route includes the reaction of 4,6-difluorobenzo[d]thiazole with appropriate reagents to introduce the dioxine and carbohydrazide functionalities. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby affecting cellular respiration . Molecular docking studies suggest that hydrophobic interactions play a significant role in its binding to target proteins .

Comparison with Similar Compounds

Similar compounds to N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide include other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3S/c13-6-3-7(14)10-9(4-6)21-12(15-10)17-16-11(18)8-5-19-1-2-20-8/h3-5H,1-2H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNRVFRXOPLSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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